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Compound of Interest

Compound Name: Bicyclo[2.1.0]pentane

Cat. No.: B087172 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

bicyclo[2.1.0]pentane, a strained bicyclic hydrocarbon of significant interest in organic

synthesis and medicinal chemistry. The information presented herein is intended to serve as a

core reference for researchers and professionals engaged in the study and application of this

unique molecular scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of bicyclo[2.1.0]pentane.

The strained nature of the molecule gives rise to a distinctive spectral signature.

¹H NMR Spectroscopy
The proton NMR spectrum of bicyclo[2.1.0]pentane is characterized by three complex

multiplets, reflecting the unique chemical environments of the bridgehead, cyclobutyl, and

cyclopropyl protons.[1]
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Protons Chemical Shift (ppm) Multiplicity

H2, H3 (endo and exo) 0.3 - 0.8 Multiplet

H5 (syn and anti) 1.1 - 1.7 Multiplet

H1, H4 (bridgehead) 1.9 - 2.4 Multiplet

¹³C NMR Spectroscopy
The carbon NMR spectrum provides further insight into the carbon framework of

bicyclo[2.1.0]pentane. Due to the molecule's symmetry, three distinct signals are observed.

Carbon Atoms Chemical Shift (ppm)

C5 -2.8

C2, C3 11.5

C1, C4 33.8

Note: Data referenced from Christl, M. Chem.

Ber. 1975, 108, 2781.[2][3]

Infrared (IR) Spectroscopy
Vibrational spectroscopy of bicyclo[2.1.0]pentane reveals characteristic frequencies

associated with its strained ring system. The key absorption bands are summarized below.
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Wavenumber (cm⁻¹) Assignment

3065 C-H stretch (cyclopropyl)

2995 C-H stretch (bridgehead)

2940, 2860 C-H stretch (methylene)

1450 CH₂ scissoring

1230 Ring deformation

1020 C-C stretch

Note: Data is based on the vibrational spectra

and structural analysis of bicyclo[2.1.0]pentane.

[4]

Mass Spectrometry (MS)
Electron ionization mass spectrometry of bicyclo[2.1.0]pentane results in a characteristic

fragmentation pattern, providing confirmation of its molecular weight and composition.[5][6]

m/z Relative Intensity (%) Proposed Fragment

68 45 [M]⁺ (Molecular Ion)

67 100 [M-H]⁺

53 40 [M-CH₃]⁺

41 85 [C₃H₅]⁺

39 95 [C₃H₃]⁺

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for

bicyclo[2.1.0]pentane, based on established practices for similar volatile organic compounds.

NMR Spectroscopy
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Sample Preparation: A solution of bicyclo[2.1.0]pentane (approx. 5-10 mg) is prepared in

deuterated chloroform (CDCl₃, 0.5 mL) containing 1% tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Spectrometer: 400 MHz NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse experiment.

Number of Scans: 16.

Relaxation Delay: 2 s.

Spectral Width: 10 ppm.

¹³C NMR Acquisition:

Spectrometer: 100 MHz NMR spectrometer.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 1024.

Relaxation Delay: 5 s.

Spectral Width: 200 ppm.

Infrared (IR) Spectroscopy
Gas-Phase FT-IR:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b087172?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087172?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectrometer: Fourier-Transform Infrared Spectrometer.

Sample Cell: Gas cell with a path length of 10 cm.

Resolution: 1 cm⁻¹.

Procedure: A few drops of liquid bicyclo[2.1.0]pentane are introduced into the evacuated

gas cell, and the spectrum is recorded after allowing the sample to vaporize and equilibrate.

Mass Spectrometry (MS)
Electron Ionization (EI) MS:

Spectrometer: Gas chromatograph-mass spectrometer (GC-MS).

Ionization Mode: Electron Ionization (EI).

Ionization Energy: 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

GC Column: Capillary column suitable for volatile hydrocarbons (e.g., DB-5).

Injection: A dilute solution of bicyclo[2.1.0]pentane in a volatile solvent (e.g., pentane) is

injected into the GC, which separates the compound before it enters the mass spectrometer.

Visualizations
The following diagrams illustrate the relationships between the spectroscopic data and the

molecular structure, as well as a typical workflow for spectroscopic analysis.
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Figure 1. Relationship between Spectroscopic Data and Molecular Structure.
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Figure 2. General Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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